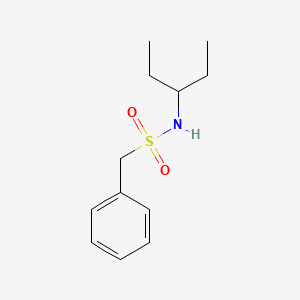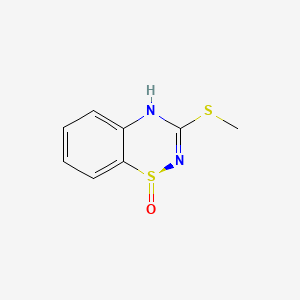![molecular formula C24H25N3O3 B5517614 1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5517614.png)
1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including the cyclization of phenylethylaminophtalides with polyphosphoric acid, characterized by X-ray diffraction and NMR assignments. Theoretical studies using DFT methods help understand the reactivity and structural characteristics of these compounds (Sobarzo-Sánchez, Castedo, & Fuente, 2006). Isoxazole derivatives, synthesized via the interaction of various precursors in chloroform followed by oxidative conditions, are studied for their potential pharmacological applications, highlighting the versatility of these synthetic approaches (Abad et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline and isoxazole derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the conformational preferences and electronic properties of the molecules, contributing to a deeper understanding of their reactivity and interaction potential. For example, the structural analysis of novel isoxazolequinoxaline derivatives provided insights into their stability and interaction patterns, which are crucial for their biological activity (Abad et al., 2021).
Chemical Reactions and Properties
Quinoline and isoxazole compounds participate in various chemical reactions, including Friedländer condensation and oxidative cyclization, leading to diverse structural motifs. These reactions are influenced by the electronic and steric properties of the substrates, as well as the reaction conditions. The chemical properties, such as reactivity towards electrophiles and nucleophiles, are governed by the electronic distribution within the molecules, providing a basis for the synthesis of complex derivatives with desired functional groups (Faizi et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, such as isoxazolequinoxaline derivatives, highlights the ongoing research in creating compounds with significant anti-cancer properties. These compounds are synthesized through various chemical reactions, involving stirring of precursor compounds in chloroform and sodium hypochlorite, followed by crystallization. The structural confirmation through techniques like single crystal X-ray diffraction, DFT calculations, and Hirshfeld surface studies provides insights into their molecular packing and interaction energies, predicting their stability and potential biological activities (Abad et al., 2021).
Antitumor and Antiviral Applications
Compounds related to 1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine have been evaluated for their antitumor and antiviral activities. For example, the synthesis of isoxazolo[5,4‐b]pyridines and related compounds has been pursued for potential antitumor evaluations. These syntheses are achieved through reactions with α,β‐unsaturated ketones, leading to the formation of isoxazolo[5,4‐b]quinoline derivatives. Some of these compounds have shown promising antitumor properties upon evaluation (Hamama et al., 2012). Additionally, (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation have displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012).
Metabolic Activation and Mutagenicity Studies
Research into the metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon has provided insights into the biochemical interactions and potential risks associated with similar compounds. These studies involve the N-hydroxylation of aromatic amines, highlighting the complex interactions within biological systems that can lead to carcinogenic outcomes (Turesky et al., 1991). Such research underscores the importance of understanding the biochemical pathways and mutagenic potential of these compounds to assess their safety and therapeutic viability.
Propriétés
IUPAC Name |
N-[[5,8-dimethoxy-2-(3-methylphenyl)quinolin-3-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-6-5-7-17(12-16)23-18(14-27(2)15-19-10-11-30-26-19)13-20-21(28-3)8-9-22(29-4)24(20)25-23/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTPIKIIIHWDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C=C2CN(C)CC4=NOC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5517552.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)
![1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517581.png)


![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5517592.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)

![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)

![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)